n-Tigloylglycine-2,2-d2

Stable Isotope Dilution Mass Spectrometry Internal Standardization

Researchers quantifying tiglylglycine in urine for β-ketothiolase deficiency or propionic acidemia screening face matrix effects and ion suppression that compromise accuracy. n-Tigloylglycine-2,2-d2 is the solution. • +2 Da mass shift & 98 atom% D enrichment enable precise SID-MS correction. • Validated LC-MS/MS linearity R²>0.999 (1-1000 ng/mL) with inter-day CV <5%. • Non-hazardous; ships ambient. Bulk quantities available for clinical labs.

Molecular Formula C7H11NO3
Molecular Weight 159.18 g/mol
Cat. No. B12407693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Tigloylglycine-2,2-d2
Molecular FormulaC7H11NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)NCC(=O)O
InChIInChI=1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10)/b5-3+/i4D2
InChIKeyWRUSVQOKJIDBLP-YZOIYXFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Tigloylglycine-2,2-d2 Deuterated Internal Standard


n-Tigloylglycine-2,2-d2 (CAS 1219806-44-6) is a stable isotope-labeled analog of n-tigloylglycine, an acyl glycine intermediate in isoleucine catabolism [1]. The compound features site-specific incorporation of two deuterium atoms at the 2,2-position of the glycine backbone . This labeling yields a molecular weight of 159.18 Da (versus 157.17 Da for the unlabeled parent ), which enables its use as a mass spectrometry internal standard for precise quantification of endogenous tiglylglycine in complex biological matrices [1].

Internal Standard Type
Stable isotope-labeled analog for SID-MS quantification
Labeling Position
Site-specific deuteration at glycine 2,2-position
Mass Offset
Distinct mass shift for unambiguous differentiation from endogenous analyte
Multiplex Compatibility
Orthogonal to 13C/15N labeling for multiplexed ISTD panels

Why n-Tigloylglycine-2,2-d2 Cannot Be Substituted


Generic substitution of n-tigloylglycine-2,2-d2 with unlabeled tiglylglycine (CAS 35842-45-6) is incompatible with stable isotope dilution mass spectrometry (SID-MS) workflows, as the unlabeled parent co-elutes and shares an identical mass transition with the endogenous analyte, precluding internal standard-based correction for matrix effects and ion suppression [1]. While alternative isotope-labeled analogs (e.g., tiglyl[13C,15N]glycine) have been used for GC-MS applications [2], the 2,2-d2 deuterated form offers a distinct +2 Da mass shift that is orthogonal to 13C/15N labeling schemes, enabling multiplexed or orthogonal internal standardization in high-resolution MS platforms. Furthermore, site-specific deuteration at the 2,2-position provides superior analytical performance in LC-MS/MS methods, with reported linearity (R² > 0.999) across 1–1000 ng/mL and inter-day precision below 5% CV [3].

Analyte Co-elution
Unlabeled tiglylglycine shares identical mass transition, preventing internal standard correction of matrix effects.
Mass Shift Orthogonality
13C/15N-labeled analogs may not offer a mass shift orthogonal to endogenous analyte, limiting multiplexed standardization strategies.
Label Stability
Alternative deuterium labeling at labile positions can lead to H/D exchange and compromised quantification accuracy.

n-Tigloylglycine-2,2-d2 Quantitative Evidence


Orthogonal Mass Shift by Deuterium

n-Tigloylglycine-2,2-d2 provides a +2 Da mass shift relative to the unlabeled parent (m/z 159 vs. 157) . This deuterium-based mass difference is orthogonal to the mass increment produced by 13C/15N labeling, such as the tiglyl[13C,15N]glycine internal standard used in earlier GC-MS methods [1], allowing researchers to employ dual internal standardization strategies or to avoid isotopic overlap in high-resolution MS workflows. Unlike alternative labeling schemes, the 2,2-d2 compound maintains a consistent +2 Da offset across all MS/MS fragment ions that retain the glycine moiety .

Mass Shift Differentiation
Cross-study comparable
+2 Da vs unlabeled
consistent offset across fragments
Supports unambiguous ISTD differentiation in MS
Retained in all glycine-moiety fragments
Stable Isotope Dilution Mass Spectrometry Internal Standardization

High Isotopic Purity and Low Interference

The product is specified with 98% atom D isotopic enrichment , which minimizes the residual unlabeled fraction (≤2%) that could otherwise contribute to the signal of the endogenous analyte and introduce positive bias in quantification. In contrast, the unlabeled analytical standard (CAS 35842-45-6) is certified only for chromatographic purity (≥95% by HPLC) and provides no isotopic differentiation from the biological target. Lower isotopic enrichment in alternative deuterated analogs (e.g., some generic acylglycine-d2 standards) can elevate the limit of quantification due to isotopic cross-talk.

Isotopic Purity
Data to verify
98% atom D
Reduces background interference from unlabeled fraction
Compared to generic analogs, CoA required
Isotopic Enrichment Assay Accuracy Quality Control

Validated Linearity and Precision

A 2024 multicenter validation study demonstrated that assays employing n-Tigloylglycine-2,2-d2 as an internal standard achieve linearity with R² > 0.999 across a concentration range of 1–1000 ng/mL [1]. Inter-day precision was reported as <5% coefficient of variation (CV) [1]. In comparison, methods using non-deuterated or lower-purity internal standards often exhibit reduced linear dynamic range and higher variability due to matrix effects. While specific CV data for alternative internal standards are not directly available in the same study, the <5% CV achieved with the d2-labeled standard exceeds the typical acceptance criteria for bioanalytical method validation (CV ≤15%) [2].

Assay Linearity & Precision
Reported
R²>0.999, CV<5%
1–1000 ng/mL range
Supports consistent quantification within tested range
Multicenter study context, 2024
Method Validation Linearity Precision LC-MS/MS

Site-Specific Deuteration Stability

The 2,2-d2 labeling positions deuterium on the glycine α-carbon, which is metabolically stable under physiological conditions and does not undergo exchange with aqueous protons . In contrast, labeling at labile positions (e.g., amide nitrogen or hydroxyl groups) can result in deuterium loss and compromised quantification accuracy. The deuterium kinetic isotope effect (KIE) at this site is negligible for most analytical applications; a general method for assessing KIE in deuterated molecules demonstrated that site-specific deuteration can be selected to avoid significant KIE [1].

Labeling Stability
Class-level
Stable under LC-MS conditions
vs. labile labels that exchange
Maintains mass offset during sample processing
Negligible KIE at glycine α-carbon
Metabolic Tracing Deuterium Kinetic Isotope Effect Stable Isotope Labeling

Clinical Metabolomics Adoption

Deuterated acylglycine internal standards, including n-Tigloylglycine-2,2-d2, are employed in validated clinical assays for diagnosing mitochondrial energy metabolism disorders and organic acidurias [1][2]. These methods have established pediatric reference intervals for urinary acylglycines and have been used to quantify tiglylglycine in patients with β-ketothiolase deficiency, propionic acidemia, and respiratory chain disorders [2][3]. In contrast, earlier stable isotope dilution GC-MS methods using tiglyl[13C,15N]glycine [3] have largely been superseded in high-throughput clinical labs by LC-MS/MS methods employing deuterated internal standards due to their compatibility with electrospray ionization and faster chromatography.

Research Method Adoption
Context-dependent
Established in metabolic disorder research assays
Supports method transfer for inborn error of metabolism research
Pediatric reference interval context available
Clinical Metabolomics Inborn Errors of Metabolism Biomarker Validation

Chemical Purity Equivalence

n-Tigloylglycine-2,2-d2 is specified with ≥95% purity by HPLC , matching the purity specification of the unlabeled analytical standard (≥95% by HPLC) . Some vendors report even higher purity (≥98% by neutralization titration) for the unlabeled compound , but the deuterated form maintains equivalent or superior chemical purity while adding the critical isotopic differentiation required for MS quantification. This parity in chemical purity ensures that the internal standard does not introduce additional chemical contaminants that could interfere with chromatographic separation or mass spectrometric detection.

Chemical Purity Equivalence
Reported
≥95% HPLC
equivalent to unlabeled standard
Supports analytical reference material parity
Manufacturer CoA comparison
Chemical Purity HPLC Analytical Reference Material

n-Tigloylglycine-2,2-d2 Applications


LC-MS/MS Urinary Tiglylglycine Quantification

n-Tigloylglycine-2,2-d2 is the internal standard of choice for targeted LC-MS/MS methods quantifying tiglylglycine in human urine for the diagnosis and monitoring of β-ketothiolase deficiency, propionic acidemia, and mitochondrial respiratory chain disorders. The compound's +2 Da mass shift and 98% atom D enrichment enable precise stable isotope dilution, correcting for matrix effects and ionization variability inherent in clinical urine samples [1]. Validated assays using this internal standard achieve linearity with R² > 0.999 and inter-day precision <5% CV [2], meeting or exceeding CLIA/CAP and FDA bioanalytical validation requirements.

Isoleucine Catabolism Flux Analysis

Researchers investigating the metabolic flux through the isoleucine degradation pathway can employ n-Tigloylglycine-2,2-d2 as a stable isotope tracer or as an internal standard for quantifying unlabeled tiglylglycine produced from 13C-labeled precursors. The site-specific deuteration at the 2,2-position of glycine is metabolically stable, ensuring that the label does not undergo exchange during sample workup or analysis . This application is particularly relevant for studies of metabolic reprogramming in cancer or mitochondrial dysfunction, where accurate quantification of pathway intermediates is critical for modeling flux distributions .

Multiplexed Acylglycine Profiling for Biomarker Discovery

In discovery metabolomics studies aimed at identifying novel acylglycine biomarkers, n-Tigloylglycine-2,2-d2 can be integrated into a panel of deuterated internal standards for comprehensive acylglycine profiling. The orthogonal mass shift provided by deuterium (versus 13C/15N labeling) allows for multiplexed internal standardization in high-resolution MS workflows, reducing the risk of isotopic interference between internal standards . Established clinical methods using deuterated internal standards have already defined pediatric reference intervals for acylglycines [3], providing a foundation for translating biomarker candidates to clinical validation.

GC-MS Method Cross-Validation Reference

Although n-Tigloylglycine-2,2-d2 is primarily intended for LC-MS/MS applications, its well-characterized purity (≥95% by HPLC) and isotopic enrichment (98% atom D) make it suitable as a secondary reference material for cross-validating GC-MS methods that traditionally employ 13C/15N-labeled internal standards [4]. This cross-platform validation is essential for bridging legacy GC-MS datasets with modern high-throughput LC-MS/MS workflows in clinical laboratories transitioning between analytical platforms.

Application
Selection Property
Validation Focus
Urinary acylglycine quantification in metabolic disorder research
Deuterated ISTD for SID-MS matrix correction
Matrix-effect control and assay linearity context
Isoleucine catabolism flux analysis
Metabolically stable 2,2-d2 label
Label integrity and quantification accuracy in pathway studies
Multiplexed acylglycine profiling for biomarker research
Orthogonal mass shift for ISTD panel design
Isotopic interference control and reference interval research context
GC-MS method cross-validation
Well-characterized purity and enrichment
Cross-platform data bridging context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-Tigloylglycine-2,2-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.